4-Bromo-2-ethoxy-1-nitrobenzene chemical properties
4-Bromo-2-ethoxy-1-nitrobenzene chemical properties
An In-Depth Technical Guide to 4-Bromo-2-ethoxy-1-nitrobenzene: Properties, Reactivity, and Synthetic Utility
Introduction
In the landscape of modern synthetic chemistry, the strategic design of molecular building blocks is paramount for the efficient construction of complex targets. 4-Bromo-2-ethoxy-1-nitrobenzene is a substituted aromatic compound that serves as a highly versatile intermediate for researchers, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern—featuring a reactive bromine atom, a strongly electron-withdrawing nitro group, and an electron-donating ethoxy group—creates a platform for a diverse range of chemical transformations.
This technical guide provides a comprehensive analysis of the chemical properties, spectroscopic signature, reactivity, and synthetic applications of 4-Bromo-2-ethoxy-1-nitrobenzene. As a senior application scientist, the narrative is structured to deliver not just procedural steps but also the underlying causality and strategic considerations that guide its use in a research and development setting.
Core Chemical and Physical Properties
4-Bromo-2-ethoxy-1-nitrobenzene is an organic compound whose identity and properties are defined by its precise molecular architecture.[1][2] The spatial arrangement of its functional groups dictates its reactivity and physical behavior.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source |
| IUPAC Name | 4-bromo-1-ethoxy-2-nitrobenzene | PubChem[1] |
| CAS Number | 383869-51-0 | Key Organics[2] |
| Molecular Formula | C₈H₈BrNO₃ | PubChem[1] |
| Molecular Weight | 246.06 g/mol | PubChem[1] |
| Canonical SMILES | CCOC1=C(C=C(C=C1)Br)[O-] | PubChem[1] |
| InChIKey | NIRPAGRQTPHRCJ-UHFFFAOYSA-N | PubChem[1] |
Computed Physicochemical Data
While extensive experimental data for this specific isomer is not broadly published, computational models provide reliable predictions essential for experimental design.
Table 2: Computed Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point | Not specified; analogs suggest a solid at room temp. | 1-(2-Bromoethoxy)-4-nitrobenzene melts at 62-65 °C.[3] |
| Boiling Point | High; likely decomposes before boiling at atm. pressure. | 1-(2-Bromoethoxy)-4-nitrobenzene boils at 170 °C / 0.5 mmHg.[3] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, DMSO). | Based on properties of similar aromatic compounds.[3] |
| XLogP3 | 3.2 | Indicates moderate lipophilicity. |
| Topological Polar Surface Area | 55.1 Ų | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
Molecular Structure Diagram
The substitution pattern is key to this molecule's utility. The nitro and bromo groups are positioned para to each other, a critical arrangement for activating the C-Br bond towards nucleophilic attack.
Caption: 2D structure of 4-Bromo-2-ethoxy-1-nitrobenzene.
Proposed Synthesis and Purification
A logical and efficient synthesis of 4-Bromo-2-ethoxy-1-nitrobenzene proceeds via a Williamson ether synthesis, a cornerstone reaction in organic chemistry. This approach offers high yields and utilizes readily available starting materials.
Synthetic Pathway: Williamson Ether Synthesis
The synthesis involves the O-alkylation of 4-bromo-2-nitrophenol with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a mild base. The phenolic proton is acidic due to the electron-withdrawing effect of the adjacent nitro group, facilitating deprotonation and subsequent nucleophilic attack.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol
-
Materials:
-
4-Bromo-2-nitrophenol (1.0 eq)
-
Ethyl iodide (1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetone or DMF
-
-
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-nitrophenol and anhydrous acetone under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add anhydrous potassium carbonate to the stirring suspension. The K₂CO₃ acts as the base to deprotonate the phenol, and its insolubility in acetone necessitates vigorous stirring.
-
Alkylation: Add ethyl iodide dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 8-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting phenol.
-
Workup: After cooling to room temperature, filter the solid K₂CO₃ and potassium iodide byproduct, washing the solid with a small amount of acetone. Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-Bromo-2-ethoxy-1-nitrobenzene.
-
-
Causality:
-
Anhydrous Conditions: Water can compete as a nucleophile and reduce the efficacy of the base, hence anhydrous reagents and a flame-dried flask are critical.
-
Choice of Base: K₂CO₃ is a suitable base as it is strong enough to deprotonate the phenol but not so strong as to cause side reactions.
-
Solvent: Acetone is a good choice due to its appropriate boiling point for reflux and its ability to dissolve the organic components while leaving the inorganic base largely suspended.
-
Chemical Reactivity and Synthetic Applications
The synthetic utility of 4-Bromo-2-ethoxy-1-nitrobenzene is anchored in three primary modes of reactivity: nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and reduction of the nitro group.
A. Nucleophilic Aromatic Substitution (SNA_r_)
The C-Br bond is highly activated towards nucleophilic attack. This is a direct consequence of the powerful electron-withdrawing nitro group located at the para position. The nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) through resonance, thereby lowering the activation energy of the reaction.[4][5][6][7] This is a classic example of an addition-elimination mechanism.[4][7]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNA_r_).
-
Protocol: Methoxylation
-
Dissolve 4-Bromo-2-ethoxy-1-nitrobenzene (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (1.1 eq) as a 25 wt% solution in methanol.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction, neutralize with dilute HCl, and extract the product with ethyl acetate.
-
The organic layers are washed, dried, and concentrated to yield 1-ethoxy-4-methoxy-2-nitrobenzene.
-
B. Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond serves as an excellent handle for forming new carbon-carbon bonds via transition-metal catalysis. The Suzuki-Miyaura coupling is a preeminent example, prized for its functional group tolerance and operational simplicity.[8][9]
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[9][10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Protocol: Coupling with Phenylboronic Acid
-
Setup: In a Schlenk flask, combine 4-Bromo-2-ethoxy-1-nitrobenzene (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).
-
Catalyst: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 eq).
-
Solvent: Add a degassed solvent system, typically a mixture of toluene and water.
-
Inerting: Subject the flask to several cycles of vacuum and backfilling with argon. This is crucial as the Pd(0) catalyst is oxygen-sensitive.[10]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 6-18 hours.
-
Workup: After cooling, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the corresponding biaryl compound.
-
C. Reduction of the Nitro Group
The transformation of the nitro group into a primary amine is a fundamental step in the synthesis of many pharmaceuticals.[11] This conversion dramatically alters the electronic properties of the ring and introduces a nucleophilic site for further functionalization.
-
Protocol: Reduction with Tin(II) Chloride
-
Dissolve 4-Bromo-2-ethoxy-1-nitrobenzene in ethanol or ethyl acetate.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq).
-
Heat the mixture to reflux for 1-3 hours.
-
Cool the reaction and carefully basify with a saturated sodium bicarbonate solution until the pH is ~8. This will precipitate tin salts.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
The filtrate is collected, and the layers are separated. The aqueous layer is extracted further with ethyl acetate.
-
The combined organic layers are dried and concentrated to yield the product, 4-bromo-2-ethoxyaniline.
-
Handling, Safety, and Disposal
Proper handling of 4-Bromo-2-ethoxy-1-nitrobenzene is essential due to the potential hazards associated with nitroaromatic compounds and aryl halides. While a specific Safety Data Sheet (SDS) for this exact isomer is not widely available, data from closely related compounds provides a strong basis for safety protocols.[12][13][14]
Table 3: Summary of Potential Hazards and Precautions
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[12][13] | Do not eat, drink, or smoke when using. Use only in a well-ventilated area or chemical fume hood.[12][15] |
| Skin Irritation | Causes skin irritation (Category 2).[12][13] | Wear protective gloves (e.g., nitrile), lab coat, and wash hands thoroughly after handling.[15] |
| Eye Irritation | Causes serious eye irritation (Category 2).[12][13] | Wear safety glasses with side shields or chemical goggles.[15] Ensure eyewash stations are accessible.[12] |
| Aquatic Toxicity | May be harmful to aquatic life with long-lasting effects.[12] | Avoid release to the environment. Dispose of waste via a licensed waste disposal company. |
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12][14]
-
Spill Response: In case of a spill, avoid dust formation.[15] Collect the material using appropriate tools (e.g., a HEPA-filter vacuum or wet sweep) and place it in a suitable container for disposal.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
4-Bromo-2-ethoxy-1-nitrobenzene emerges as a potent and versatile synthetic intermediate. Its well-defined reactivity, governed by the interplay of its bromo, ethoxy, and nitro substituents, allows for precise and predictable transformations. For the research scientist and drug development professional, this compound offers reliable access to complex molecular scaffolds through robust and scalable reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-couplings. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is the foundation for leveraging its full potential in the pursuit of chemical innovation.
References
-
PubChem. (n.d.). Design and Synthesis of a 4-Nitrobromobenzene Derivative... ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-ethoxy-2-nitrobenzene. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-ethyl-1-nitrobenzene. Retrieved from [Link]
-
The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ChemOrgChem. (2025). Aromatic Nucleophilic Substitution. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Tunable Photophysical Properties of Thiophene Based Chromophores. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-ethoxy-1-nitrobenzene. Retrieved from [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Chegg. (2018). Solved H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2-ethoxy-4-nitrobenzene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with 1-(2-Bromoethoxy)-4-nitrobenzene: Applications in Material Science and Beyond. Retrieved from [Link]
-
ResearchGate. (2004). (PDF) 1-Ethoxy-4-nitrobenzene. Retrieved from [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. keyorganics.net [keyorganics.net]
- 3. 1-(2-Bromoethoxy)-4-nitrobenzene CAS#: 13288-06-7 [amp.chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. nbinno.com [nbinno.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
